Symmetry and Rotatable Bonds vs. Mono-Pyrrolidine Analogs
The target compound exhibits C₂-like symmetry with two chemically equivalent pyrrolidine amide arms, yielding a rotatable bond count of 2, compared to 1 rotatable bond for 1-(3-nitrobenzoyl)pyrrolidine and 1-(4-nitrobenzoyl)pyrrolidine [1]. The higher symmetry imposes a compact, disk-like shape with a topological polar surface area (tPSA) of approximately 65.3 Ų and a clogP of 0.97 [1]. In contrast, the mono‑amide 1-(3-nitrobenzoyl)pyrrolidine has a higher clogP (~1.15) and a smaller PSA (~46 Ų) . The difference of ~0.2 log units and ~19 Ų in PSA alters predicted membrane permeability and solubility class.
| Evidence Dimension | Rotatable bond count / clogP / tPSA |
|---|---|
| Target Compound Data | Rotatable bonds = 2; clogP = 0.97; tPSA = 65.30 Ų |
| Comparator Or Baseline | 1-(3-Nitrobenzoyl)pyrrolidine (CAS 160647-67-6): Rotatable bonds = 1; clogP ≈ 1.15; PSA ≈ 46 Ų |
| Quantified Difference | Δ Rotatable bonds = +1; Δ clogP ≈ –0.18; Δ PSA ≈ +19 Ų |
| Conditions | In silico calculations using standard molecular descriptors (sildrug.ibb.waw.pl; Hit2Lead database) |
Why This Matters
The higher PSA and lower clogP of the target compound predict improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for optimizing central nervous system (CNS) vs. peripheral exposure profiles in drug discovery programs.
- [1] sildrug.ibb.waw.pl. Calculated properties for C16H19N3O4: Rotatable bonds = 2, HBD = 0, HBA = 7, clogP = 0.97, tPSA = 65.30 Ų. View Source
